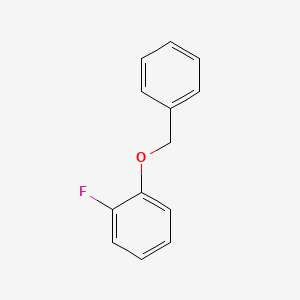

1-Benzyloxy-2-fluoro-benzene

描述

1-Benzyloxy-2-fluoro-benzene is a useful research compound. Its molecular formula is C13H11FO and its molecular weight is 202.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Similar compounds have been found to interact with enzymes such asTolloid-like protein 2 and Cathepsin S . These enzymes play crucial roles in various biological processes, including protein processing and cellular signaling.

Mode of Action

It’s worth noting that similar compounds, such as monobenzone, exert their effects by increasing the excretion of melanin from melanocytes, leading to depigmentation . This suggests that 1-(Benzyloxy)-2-fluorobenzene might interact with its targets in a similar manner, causing changes in cellular function.

Biochemical Pathways

Similar compounds have been found to influence themelanin synthesis pathway . This pathway is crucial for skin pigmentation and protection against UV radiation.

Pharmacokinetics

For instance, BION-1301, a compound with a similar structure, was found to have a favorable safety and pharmacokinetic profile in a Phase 1 trial .

Result of Action

Similar compounds have been found to cause changes in cellular function, such as increased melanin excretion , which can lead to observable effects like skin depigmentation.

Action Environment

The action, efficacy, and stability of 1-(Benzyloxy)-2-fluorobenzene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which involves similar organoboron reagents, is known to be influenced by the reaction conditions . Factors such as temperature, pH, and the presence of other chemicals can affect the reaction outcomes.

生物活性

1-Benzyloxy-2-fluoro-benzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article details its biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₁₁H₉F O. The presence of the benzyloxy group enhances its lipophilicity, which is often correlated with improved biological activity. The fluorine atom contributes to the compound's electronic properties, making it a valuable subject for biological studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Investigations have shown that compounds with similar structures possess antimicrobial properties, suggesting potential efficacy against various pathogens.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties, although specific mechanisms and efficacy require further exploration.

- MAO-B Inhibition : The benzyloxy derivatives have been identified as potential inhibitors of monoamine oxidase B (MAO-B), which is significant for treating neurodegenerative diseases .

The biological activity of this compound may be attributed to its interaction with specific cellular targets. The benzyloxy group can enhance binding affinity to enzymes or receptors involved in various biochemical pathways. For instance, the inhibition of MAO-B could lead to increased levels of neurotransmitters such as dopamine, which is beneficial in treating conditions like Parkinson's disease .

Study 1: MAO-B Inhibition

A study synthesized several benzyloxy derivatives and evaluated their inhibitory effects on human MAO-A and MAO-B. The findings indicated that certain derivatives showed significant inhibition, suggesting a promising avenue for drug development targeting neurodegenerative disorders .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzyloxy compounds. Results demonstrated that derivatives similar to this compound exhibited notable activity against various bacterial strains, highlighting their potential as therapeutic agents.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is presented in the table below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzyloxy group, Fluorine atom | Antimicrobial, MAO-B Inhibitor |

| 1-Benzyloxy-4-nitrobenzene | Nitro group instead of Fluorine | Anticancer potential |

| 1-Benzyloxy-3-chlorobenzene | Chlorine atom | Antimicrobial properties |

科学研究应用

Organic Synthesis

1-Benzyloxy-2-fluoro-benzene serves as an important intermediate in the synthesis of various complex organic molecules. Its reactivity allows for numerous transformations, including:

- Nucleophilic Substitution : The benzyloxy group can be replaced by nucleophiles such as amines or thiols.

- Reduction and Oxidation : The compound can undergo reduction to yield derivatives like amines or oxidation to form carbonyl compounds.

| Reaction Type | Example Products |

|---|---|

| Nucleophilic Substitution | 1-Benzyloxy-4-aminomethyl-2-fluoro-benzene |

| Oxidation | 1-Benzyloxy-4-formyl-2-fluoro-benzene |

| Reduction | 1-Benzyloxy-4-methylamino-2-fluoro-benzene |

Recent studies have indicated that this compound exhibits potential biological activities, particularly in the development of pharmaceuticals:

- Anticancer Properties : Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, derivatives showed IC50 values as low as 0.37 µM against HeLa cells, indicating potent anticancer properties.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings. Its unique properties contribute to enhancing the performance and stability of these materials.

Case Study 1: Anticancer Activity

A study investigated the efficacy of various derivatives of this compound against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with low IC50 values, highlighting their potential as anticancer agents. This study underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Organic Synthesis

In another research project, this compound was employed as a precursor in synthesizing novel benzyl ethers through palladium-catalyzed reactions. The study demonstrated high yields and selectivity, showcasing the compound's utility in organic synthesis pathways.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyloxy-2-fluoro-benzene, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential functionalization of the benzene ring. A common approach is the introduction of the benzyloxy group via nucleophilic aromatic substitution (NAS) using benzyl bromide or benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF), followed by fluorination using a fluorinating agent like Selectfluor™ or DAST (diethylaminosulfur trifluoride) .

- Optimization : Reaction temperature (40–80°C) and solvent polarity (DMF or acetonitrile) significantly impact yield. Monitoring intermediates via TLC or HPLC ensures stepwise progression. For fluorination, anhydrous conditions are critical to avoid hydrolysis side reactions .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Techniques :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., para-fluorine splitting in aromatic protons) .

- FT-IR : Confirm benzyloxy (C-O-C stretch ~1250 cm⁻¹) and fluoro (C-F stretch ~1100–1000 cm⁻¹) groups.

- Mass Spectrometry (EI/ESI) : Validate molecular ion peaks and fragmentation patterns (e.g., loss of benzyl group [M−91]⁺) .

- Validation : Cross-reference spectral data with computational tools (e.g., PubChem’s predicted NMR shifts) to resolve discrepancies .

Advanced Research Questions

Q. How can researchers address challenges in the regioselective introduction of benzyloxy and fluoro groups on the benzene ring?

- Regioselectivity :

- Directing Groups : Use nitro or sulfonic acid groups to direct fluorination to the ortho position, followed by reduction and benzylation .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., silyl ethers) to isolate the desired substitution pattern .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- X-ray Crystallography : Refine structures using SHELXL, which handles twinned or high-resolution data robustly .

- Data Reconciliation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations. Discrepancies >0.05 Å may indicate disorder; iterative refinement or alternative space groups (e.g., P2₁/c) can resolve these .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing fluoro group deactivates the ring, reducing reactivity in electrophilic substitutions. However, it enhances stability in Suzuki-Miyaura couplings by stabilizing boronate intermediates .

- Experimental Design : Use phenylboronic acid derivatives (e.g., 2-Benzyloxy-4-fluorophenylboronic acid) to study coupling efficiency under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Methodological and Analytical Questions

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Chromatography : Flash column chromatography with silica gel (hexane/EtOAc gradient) effectively separates benzyloxy-fluoro derivatives from byproducts like di-fluorinated isomers .

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences; monitor purity via melting point analysis (expected range: 85–90°C) .

Q. How can computational tools aid in predicting the physicochemical properties of this compound?

- Software :

- Gaussian : Calculate dipole moments and Fukui indices to predict nucleophilic/electrophilic sites .

- COSMO-RS : Estimate solubility parameters in organic solvents (e.g., logP ~2.8) for reaction medium optimization .

Q. Research Applications

Q. In what contexts is this compound utilized as a precursor for bioactive molecules?

- Pharmaceutical Intermediates : Serves as a building block for quinolone antibiotics, where fluorine enhances membrane permeability and metabolic stability .

- Material Science : Derivatives are used in liquid crystal displays (LCDs) due to fluorine’s electron-withdrawing effects on mesophase stability .

属性

IUPAC Name |

1-fluoro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSQIFUSMWMQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293479 | |

| Record name | 1-Benzyloxy-2-fluoro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-21-8 | |

| Record name | 368-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyloxy-2-fluoro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。